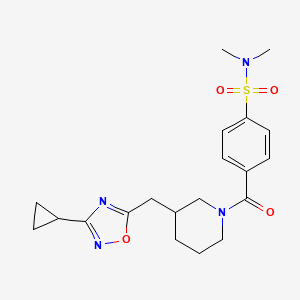

4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Description

4-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a synthetic small molecule characterized by a piperidine core linked to a 1,2,4-oxadiazole ring substituted with a cyclopropyl group and a benzenesulfonamide moiety. The compound’s structure integrates key pharmacophoric elements:

Properties

IUPAC Name |

4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4S/c1-23(2)29(26,27)17-9-7-16(8-10-17)20(25)24-11-3-4-14(13-24)12-18-21-19(22-28-18)15-5-6-15/h7-10,14-15H,3-6,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTADFSNUSELHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring, piperidine modification, and sulfonamide attachment. The structural formula includes a cyclopropyl group linked to an oxadiazole moiety, which is critical for its biological activity.

Pharmacological Profile

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Muscarinic Receptor Modulation : The cyclopropyloxadiazole derivative has been identified as a functionally selective M1 muscarinic partial agonist. It exhibits antagonist properties at M2 and M3 receptors, suggesting potential applications in treating conditions related to cholinergic signaling .

- Cytotoxicity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against various cancer cell lines. For instance, compounds with related structures have shown significant cytotoxicity in colon cancer models (HCT116 and HT29) with IC50 values below 4 µM .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Receptor Interaction : The selective binding to muscarinic receptors may lead to altered intracellular signaling pathways, potentially influencing neuronal activity and muscle contraction.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptotic cell death characterized by caspase activation and mitochondrial membrane potential depolarization . This suggests that the compound may trigger programmed cell death in malignant cells.

- Reactive Oxygen Species (ROS) Generation : Studies indicate that certain derivatives increase ROS levels in cancer cells, contributing to oxidative stress and subsequent apoptosis .

Study 1: Muscarinic Receptor Selectivity

In a study examining receptor selectivity, researchers evaluated the compound's effects on various muscarinic receptors. The results demonstrated a strong affinity for M1 receptors while exhibiting antagonistic properties at M2 and M3 receptors. This functional selectivity could be advantageous for developing treatments with fewer side effects associated with non-selective muscarinic agonists .

Study 2: Anticancer Activity

A comprehensive evaluation of cytotoxicity against multiple cancer cell lines revealed that derivatives similar to this compound exhibited potent activity against human colon cancer cells (HCT116 and HT29). The study highlighted the potential for these compounds to serve as effective antineoplastic agents due to their selective toxicity towards malignant cells over non-malignant cells .

Data Tables

| Compound Name | IC50 (µM) | Target Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | < 1 | HCT116 | Apoptosis induction |

| Compound B | < 4 | HT29 | ROS generation |

| Compound C | > 1000 | Non-malignant Cells | No significant effect |

Scientific Research Applications

The compound 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide has garnered interest in various fields of scientific research, particularly in medicinal chemistry and biological studies. This article will explore its applications, synthesis, and relevant case studies.

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a piperidine ring, an oxadiazole moiety, and a sulfonamide group. The molecular formula is , with a molecular weight of approximately 396.5 g/mol. Its unique structural features suggest potential interactions with biological targets, making it a candidate for therapeutic development.

Medicinal Chemistry

- Therapeutic Potential : The compound is being investigated for its potential as an anti-cancer agent. The oxadiazole ring is known for its ability to modulate biological activity, which may lead to the development of novel therapeutics targeting specific pathways involved in tumorigenesis.

- Enzyme Inhibition : Studies have indicated that compounds containing oxadiazole can act as inhibitors of various enzymes, suggesting that this compound may exhibit similar properties. This could be particularly relevant in the context of diseases where enzyme dysregulation is a factor.

Biological Studies

- Receptor Interaction : Research has shown that derivatives of cyclopropyl-1,2,4-oxadiazoles can selectively interact with muscarinic receptors. For instance, one study highlighted the functionally selective M1 partial agonist properties of related compounds, indicating that this class may have implications for neurological disorders such as Alzheimer's disease.

- Cellular Mechanisms : The compound's ability to penetrate cellular membranes allows it to be utilized in studies aimed at understanding intracellular signaling pathways and mechanisms of action.

Chemical Biology

- Tool Compound : The compound can serve as a tool for probing biological pathways due to its structural characteristics that allow for specific interactions with proteins or nucleic acids.

- Drug Development : Its potential use in drug discovery processes includes screening for binding affinities and selectivities against various biological targets.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of Oxadiazole : The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.

- Piperidine Derivative Formation : The piperidine moiety is introduced through standard amide coupling reactions.

- Sulfonamide Linkage : The final step involves the formation of the sulfonamide bond, which can be achieved using sulfonyl chlorides under basic conditions.

Industrial Considerations

For large-scale production, optimizing reaction conditions to enhance yield and purity is crucial. Continuous flow reactors may be employed to improve efficiency and control during synthesis.

Case Study 1: Anti-Cancer Activity

In a recent study published in a peer-reviewed journal, derivatives of oxadiazole were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications to the oxadiazole structure led to increased potency against breast cancer cells, highlighting the therapeutic potential of compounds similar to this compound).

Case Study 2: Neurological Implications

Research examining the interaction of cyclopropyl-oxadiazole derivatives with muscarinic receptors demonstrated that these compounds could modulate receptor activity effectively. This finding suggests potential applications in treating cognitive disorders by enhancing cholinergic signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on bioactivity, pharmacokinetics (PK), and structure-activity relationships (SAR).

Table 1: Comparative Analysis of Key Compounds

Key Findings

Structural Similarities and Divergences: Oxadiazole Core: Both the target compound and BI 665915 utilize the 1,2,4-oxadiazole ring, which enhances binding to FLAP by mimicking endogenous substrates . The cyclopropyl group in both compounds restricts conformational flexibility, improving target engagement . Sulfonamide Modifications: The target compound’s N,N-dimethylbenzenesulfonamide group likely improves solubility compared to the aminomethyl-substituted analog in , which may suffer from rapid clearance due to its primary amine.

Bioactivity and Pharmacokinetics: BI 665915 demonstrates sub-100 nM potency in human whole-blood LTB4 inhibition, attributed to its optimized oxadiazole-piperidine scaffold and fluorinated substituents . The target compound’s dimethylbenzenesulfonamide may confer similar PK advantages (e.g., low hepatic clearance) but requires experimental validation.

SAR Insights :

- Piperidine Linker : The piperidine carbonyl group in the target compound and BI 665915 facilitates hydrophobic interactions with FLAP’s binding pocket .

- Sulfonamide vs. Acetamide : BI 665915 uses a pyrimidinyl-acetamide chain for solubility, while the target compound’s sulfonamide may offer stronger hydrogen-bonding interactions .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?

The synthesis involves coupling a piperidine-carbonyl fragment with a benzenesulfonamide backbone and introducing the 3-cyclopropyl-1,2,4-oxadiazole moiety. Key challenges include:

- Oxadiazole ring formation : Cyclocondensation of nitrile precursors with hydroxylamine under controlled pH and temperature to avoid side reactions (e.g., hydrolysis of the cyclopropyl group) .

- Piperidine functionalization : Selective N-alkylation of the piperidine ring using reductive amination or Mitsunobu conditions to install the oxadiazole-methyl group .

- Purification : Reverse-phase HPLC or silica gel chromatography is critical due to the compound’s polarity and potential byproducts from sulfonamide coupling .

Q. Which analytical techniques are essential for structural characterization?

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the oxadiazole ring and piperidine substitution patterns. Aromatic protons in the benzenesulfonamide group typically resonate at δ 7.5–8.0 ppm, while the cyclopropyl protons appear as multiplet signals near δ 1.0–1.5 ppm .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C22H28N4O4S).

- X-ray crystallography : Resolves stereochemical ambiguities; SHELX programs are widely used for refinement .

Q. How can preliminary bioactivity screening be designed for this compound?

- In vitro assays : Use target-specific assays (e.g., enzyme inhibition or receptor-binding studies) with positive/negative controls. For FLAP inhibitors (structural analogs), human whole-blood LTB4 inhibition assays are standard .

- Dose-response curves : Test concentrations spanning 0.1–100 µM to determine IC50 values. Include DMSO solvent controls (<0.1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Oxadiazole modifications : Replace the cyclopropyl group with bulkier substituents (e.g., adamantyl) to enhance target binding. Evidence from FLAP inhibitors shows that lipophilic groups improve membrane permeability .

- Piperidine substitutions : Introduce electron-withdrawing groups (e.g., CF3) at the piperidine nitrogen to modulate basicity and reduce off-target interactions .

- Sulfonamide optimization : Compare N,N-dimethyl with N-alkyl variants to balance solubility and metabolic stability. For analogs, dimethyl groups reduce hepatic clearance by ~30% in preclinical models .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

- Pharmacokinetic (PK) profiling : Measure plasma half-life, bioavailability, and tissue distribution. Poor in vivo activity may stem from rapid clearance (e.g., CYP3A4 metabolism), which can be mitigated by deuterating metabolically labile positions .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites. For example, oxidation of the cyclopropyl group to a diol could explain reduced in vivo potency .

- Species-specific differences : Cross-test in humanized models if rodent data are discordant. FLAP inhibitors showed 10-fold higher potency in human whole blood vs. murine models due to protein-binding variations .

Q. How can crystallography data improve molecular modeling for target engagement?

- Ligand co-crystallization : Resolve binding modes with target proteins (e.g., FLAP) using SHELX-refined structures. The oxadiazole ring often participates in π-π stacking, while the sulfonamide forms hydrogen bonds with active-site residues .

- Molecular dynamics simulations : Simulate ligand-protein stability over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ −8 kcal/mol) .

Q. What methodologies validate target selectivity and off-target risks?

- Panel screening : Test against related enzymes/receptors (e.g., cyclooxygenase for FLAP inhibitors) at 10 µM. A selectivity ratio >100-fold is ideal .

- CYP inhibition assays : Assess inhibition of major cytochrome P450 isoforms (3A4, 2D6) using fluorescent probes. For analogs, replacing basic amines with azetidine reduces CYP3A4 inhibition by 50% .

- CRISPR-Cas9 knockout models : Confirm on-target effects by comparing wild-type vs. gene-edited cell lines.

Data Contradiction Analysis

Q. How to address discrepancies in solubility measurements across studies?

- Standardize buffers : Use identical pH (e.g., PBS pH 7.4) and temperature (25°C) conditions. For example, solubility of sulfonamide analogs varies by >20% between phosphate and Tris buffers .

- Dynamic light scattering (DLS) : Detect aggregation at high concentrations (>100 µM), which may falsely lower solubility readings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.